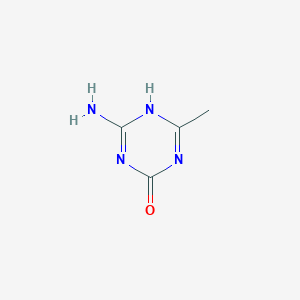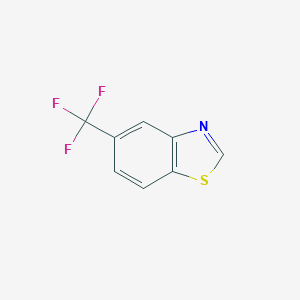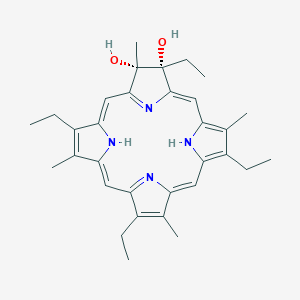
2,3-Dihydroxyetiochlorin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxyetiochlorin (DHEt) is a synthetic compound that belongs to the class of etiochlorins. It is a unique molecule that has attracted a lot of attention from the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. DHEt is a promising compound that has been studied extensively in recent years, and its synthesis, mechanism of action, and biochemical and physiological effects have been well documented.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxyetiochlorin is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. The ROS can cause damage to cellular components, leading to cell death. In PDT, 2,3-Dihydroxyetiochlorin is selectively taken up by cancer cells and activated by light, leading to the destruction of cancer cells while sparing healthy cells.
Efectos Bioquímicos Y Fisiológicos
2,3-Dihydroxyetiochlorin has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit microbial growth, and modulate the immune system. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,3-Dihydroxyetiochlorin in lab experiments is its ability to selectively target cancer cells while sparing healthy cells. This makes it an ideal candidate for use in PDT. However, one of the main limitations of using 2,3-Dihydroxyetiochlorin is its sensitivity to light. This can make it difficult to handle and store, and it can also limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,3-Dihydroxyetiochlorin. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the development of new applications for 2,3-Dihydroxyetiochlorin, including its use as a photosensitizer in other types of therapy, such as antimicrobial therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-Dihydroxyetiochlorin and its potential side effects.
Métodos De Síntesis
The synthesis of 2,3-Dihydroxyetiochlorin is a complex process that involves several steps. The most common method of synthesis involves the reaction of etioporphyrin I with hydroxylamine hydrochloride in the presence of a base. The resulting product is then treated with acetic anhydride to obtain 2,3-Dihydroxyetiochlorin. Other methods of synthesis have also been reported, including the use of different reagents and reaction conditions.
Aplicaciones Científicas De Investigación
2,3-Dihydroxyetiochlorin has been extensively studied for its potential applications in various fields of science. In medicine, it has been shown to have antimicrobial and anticancer properties. In biology, it has been used as a photosensitizer in photodynamic therapy (PDT) to treat various diseases, including cancer and skin disorders. In chemistry, it has been used as a catalyst in various chemical reactions.
Propiedades
Número CAS |
130650-84-9 |
|---|---|
Nombre del producto |
2,3-Dihydroxyetiochlorin |
Fórmula molecular |
C32H40N4O2 |
Peso molecular |
512.7 g/mol |
Nombre IUPAC |
(2R,3S)-2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-22,24-dihydroporphyrin-2,3-diol |
InChI |
InChI=1S/C32H40N4O2/c1-9-20-17(5)23-13-27-21(10-2)19(7)25(35-27)15-30-32(38,12-4)31(8,37)29(36-30)16-28-22(11-3)18(6)24(34-28)14-26(20)33-23/h13-16,34-35,37-38H,9-12H2,1-8H3/t31-,32+/m0/s1 |
Clave InChI |
WSQGPJYZFHUZBN-AJQTZOPKSA-N |
SMILES isomérico |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]([C@@](C(=N5)C=C1N2)(C)O)(CC)O)C)CC)C(=C3CC)C)C |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(C(C(=N5)C=C1N2)(C)O)(CC)O)C)CC)C(=C3CC)C)C |
SMILES canónico |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(C(C(=N5)C=C1N2)(C)O)(CC)O)C)CC)C(=C3CC)C)C |
Sinónimos |
2,3-dihydroxyetiochlorin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



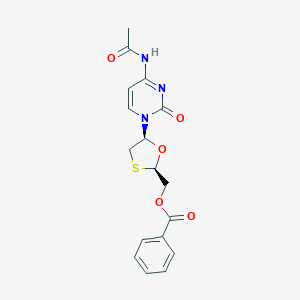
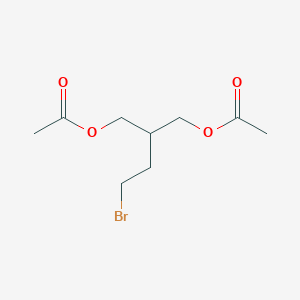
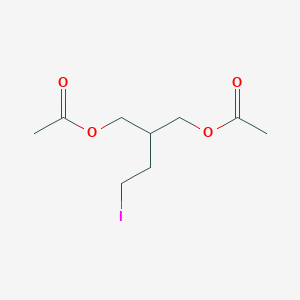
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B144046.png)
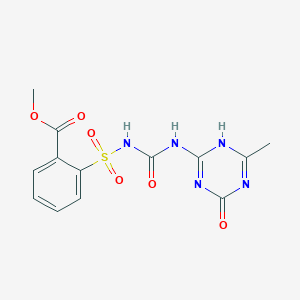
![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B144050.png)
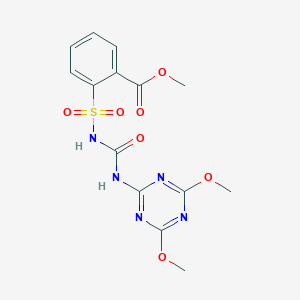
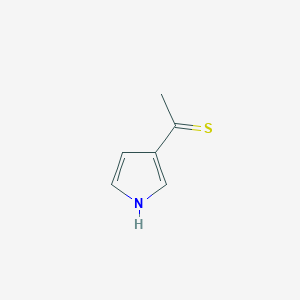
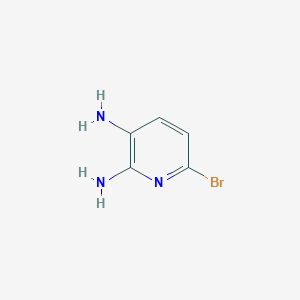
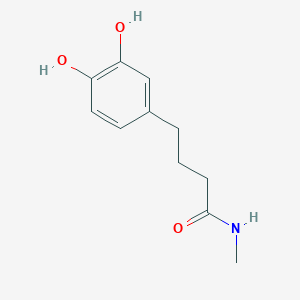
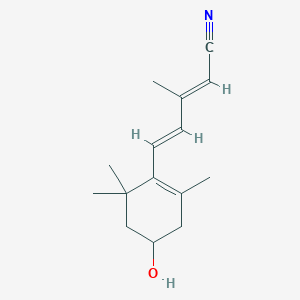
![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)
